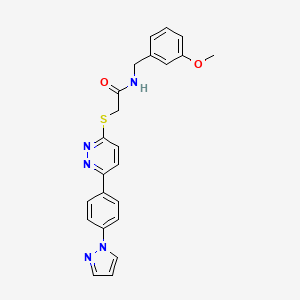
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C20H21N5O2S, with a molecular weight of approximately 395.5 g/mol. The structure includes a pyridazine core linked to a pyrazole moiety, which is known for its biological activity.
The primary mechanism through which this compound exerts its biological effects is believed to be through the inhibition of specific kinases involved in cell signaling pathways. Kinases are crucial in regulating various cellular processes, including proliferation and survival.
Key Mechanisms:
- BCR-ABL Kinase Inhibition : Similar compounds have demonstrated significant inhibitory activity against BCR-ABL kinase, a target in chronic myeloid leukemia (CML). Research indicates that modifications in the pyrazole and pyridazine structures enhance binding affinity to the active site of the kinase .
- Molecular Docking Studies : Computational studies have shown favorable interactions between this compound and the BCR-ABL protein, suggesting it could serve as a lead compound for developing new anticancer agents .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Notably:
- K562 Cells : The compound exhibited potent cytotoxicity against K562 cells (a CML cell line), with IC50 values reported below 2 nM, indicating high efficacy .
- Other Cancer Cell Lines : Additional studies are required to confirm its activity across different cancer types.
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Current literature lacks extensive in vivo data specifically for this compound; however, related pyrazole derivatives have shown favorable outcomes in animal models.
Case Studies
Recent research has highlighted several case studies involving similar compounds:
- Study on BCR-ABL Inhibitors : A series of pyrazole derivatives were synthesized and tested for their inhibitory effects on BCR-ABL kinase. The most potent derivatives showed IC50 values as low as 8.5 nM, demonstrating potential for further development .
- Targeted Therapy Approaches : Investigations into targeted therapies using these compounds have suggested that they may enhance treatment efficacy when used alongside existing therapies for CML.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O2S |
| Molecular Weight | 395.5 g/mol |
| Primary Activity | BCR-ABL kinase inhibition |
| IC50 against K562 cells | < 2 nM |
| Structure Type | Pyrazole-pyridazine derivative |
属性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-30-20-5-2-4-17(14-20)15-24-22(29)16-31-23-11-10-21(26-27-23)18-6-8-19(9-7-18)28-13-3-12-25-28/h2-14H,15-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTLQWQMFDJAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













